2-Hydroxybenzenesulfonamide
Overview
Description
2-Hydroxybenzenesulfonamide is a compound with the molecular formula C6H7NO3S and a molecular weight of 173.19 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 2-Hydroxybenzenesulfonamide consists of a benzene ring with a hydroxyl group (OH) and a sulfonamide group (SO2NH2) attached . The sulfonamide group is characteristic of the existence of the sulfanilamide group and a distinct 6-membered heterocyclic ring .Chemical Reactions Analysis
2-Hydroxybenzenesulfonamide binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and Zn (ii) in the active site of CA . The binding reaction is linked to deprotonation of the amino group and protonation of the Zn (ii)-bound hydroxide .Physical And Chemical Properties Analysis
2-Hydroxybenzenesulfonamide is a powder with a melting point of 140-141°C . It is not readily biodegradable and has the potential to cause various unfavorable side effects .Scientific Research Applications
Carbonic Anhydrase Inhibitor
2-Hydroxybenzenesulfonamide is known to bind to carbonic anhydrases (CA), a zinc-containing metalloenzyme . The binding occurs via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the zinc ion in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the zinc-bound hydroxide . This makes 2-Hydroxybenzenesulfonamide a potential inhibitor of carbonic anhydrases .
Study of Sulfonamide Binding Mechanisms
The compound is used in the study of sulfonamide binding mechanisms. For instance, an NMR study showed that secondary sulfonamide 4-fluoro-N-hydroxybenzenesulfonamide bound as an anion to CA as a primary sulfonamide . This helps in understanding the binding mechanisms of sulfonamides to carbonic anhydrases .
Environmental Contaminant Treatment
2-Hydroxybenzenesulfonamide has been used in studies related to environmental contaminant treatment. For example, it has been used in the study of the degradation efficiency of sulfadimidine in the magnetite-activated persulfate system . The study found that the addition of ascorbic acid could expedite the Fe (III)/Fe (II) cycle, thus significantly improving the oxidation efficiency .
Synthesis of S-Aryl Arenesulfonothioates
2-Hydroxybenzenesulfonamide has been used in the synthesis of symmetrical S-aryl arenesulfonothioates . A green protocol has been proposed for this synthesis by irradiating N-hydroxy arenesulfonamides with blue LED light in ethanol as a solvent .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in solution independently .
Mode of Action
2-Hydroxybenzenesulfonamide interacts with its target, carbonic anhydrase, by forming a coordination bond between its negatively charged amino group and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule . The binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .
Biochemical Pathways
The binding of 2-Hydroxybenzenesulfonamide to carbonic anhydrase affects the enzyme’s activity, thereby influencing the biochemical pathways in which carbonic anhydrase plays a role . These pathways include various physiological processes such as fluid secretion, respiration, and pH regulation.
Result of Action
The result of 2-Hydroxybenzenesulfonamide’s action is the inhibition of carbonic anhydrase activity . By binding to the enzyme, it prevents the enzyme from catalyzing its normal reaction. This can have various downstream effects depending on the specific physiological context, potentially influencing processes such as fluid balance, respiration, and pH regulation.
Action Environment
The action, efficacy, and stability of 2-Hydroxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to interact with its target . Additionally, factors such as temperature and the presence of other molecules can potentially impact the compound’s stability and efficacy.
Safety and Hazards
properties
IUPAC Name |
2-hydroxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXDGMSQFFMNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348450 | |
Record name | 2-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzenesulfonamide | |
CAS RN |
3724-14-9 | |
Record name | 2-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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